molecular formula C15H14ClN3O2 B14245081 2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide CAS No. 340223-29-2

2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide

Cat. No.: B14245081
CAS No.: 340223-29-2
M. Wt: 303.74 g/mol
InChI Key: CFZKYLHRJSQARU-UHFFFAOYSA-N
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Description

2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide is a synthetic organic compound known for its diverse applications in various fields of science. This compound features a hydrazine carboxamide group attached to a chlorophenylmethoxyphenyl moiety, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

CAS No.

340223-29-2

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

[[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C15H14ClN3O2/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)

InChI Key

CFZKYLHRJSQARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)N)Cl

Origin of Product

United States

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